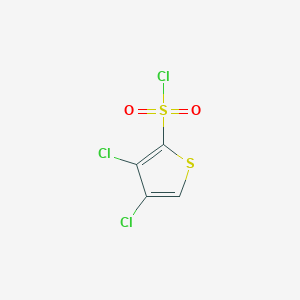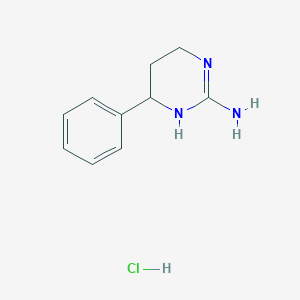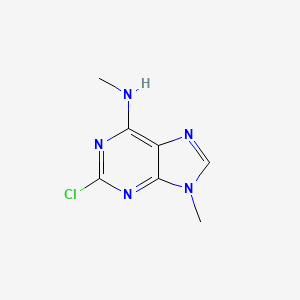
2-Chloro-N,9-dimethyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,9-dimethyl-9H-purin-6-amine, also known as 2-Chloro-6-dimethylaminopurine (CPD), is a purine analog that has been extensively studied for its potential applications in scientific research. CPD is a highly versatile molecule that has been used in a variety of research applications, ranging from biochemical and physiological studies to drug development. CPD has a unique chemical structure, consisting of a chlorinated purine base with a dimethyl amine side chain, which gives it a number of unique properties that make it a useful tool for scientific research.
Scientific Research Applications
CPD has been used in a variety of scientific research applications, including biochemical and physiological studies, drug development, and molecular biology. In biochemical and physiological studies, CPD has been used to study the effects of purine analogs on various biological systems. CPD has also been used to explore the mechanisms of drug action, as well as to identify potential targets for therapeutic intervention. In molecular biology, CPD has been used as a tool to study the structure and function of proteins and nucleic acids.
Mechanism of Action
The mechanism of action of CPD is not completely understood, but it is believed to act as an inhibitor of adenosine deaminase, an enzyme involved in the metabolism of purines. CPD is also thought to interact with other enzymes involved in purine metabolism, such as adenosine kinase and adenylate cyclase. In addition, CPD is believed to interact with various proteins and nucleic acids, which could explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
CPD has been studied for its effects on a variety of biochemical and physiological processes. In particular, CPD has been shown to inhibit adenosine deaminase, which could explain its effects on purine metabolism. CPD has also been shown to interact with various proteins and nucleic acids, which could explain its effects on biochemical and physiological processes. In addition, CPD has been found to have anti-inflammatory and anti-cancer effects, as well as to modulate cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
CPD is a highly versatile molecule that has a number of advantages for laboratory experiments. CPD is relatively easy to synthesize, and the product can be purified in a relatively short amount of time. In addition, CPD is relatively stable and has a low toxicity, making it a safe and effective tool for laboratory experiments. However, CPD is relatively expensive and has a limited shelf life, making it a less than ideal choice for long-term experiments.
Future Directions
The potential applications of CPD are numerous and varied, and there are a number of future directions in which CPD could be explored. For example, further research could be conducted on the effects of CPD on various biochemical and physiological processes, as well as its potential applications in drug development. In addition, CPD could be further explored for its interactions with proteins and nucleic acids, as well as its potential use as a tool for molecular biology. Finally, CPD could be further studied for its potential applications in other areas, such as biotechnology and nanotechnology.
Synthesis Methods
CPD is typically synthesized through a two-step process, beginning with the reaction of 2-chloro-6-methylpyridine and dimethylamine. This reaction yields 2-chloro-N,9-dimethyl-9H-purin-6-amine, which can then be further purified by recrystallization. The reaction conditions for this synthesis are relatively mild, and the product can be purified in a relatively short amount of time.
properties
IUPAC Name |
2-chloro-N,9-dimethylpurin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c1-9-5-4-6(12-7(8)11-5)13(2)3-10-4/h3H,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIKFSSGNBZNAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629267 |
Source


|
| Record name | 2-Chloro-N,9-dimethyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61494-90-4 |
Source


|
| Record name | 2-Chloro-N,9-dimethyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)

![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone](/img/structure/B6611737.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)
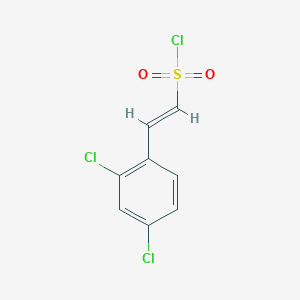
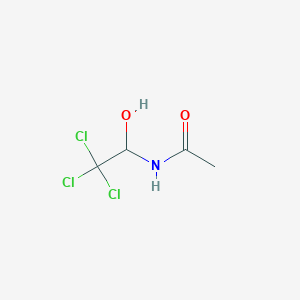
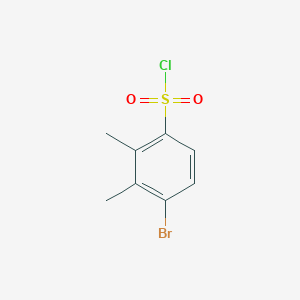

![tert-butyl N-[1-(3-aminophenyl)cyclobutyl]carbamate](/img/structure/B6611784.png)


